Arteminolide

Description

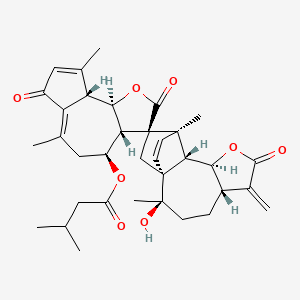

Structure

3D Structure

Properties

Molecular Formula |

C35H42O8 |

|---|---|

Molecular Weight |

590.7 g/mol |

IUPAC Name |

[(1'R,2'R,3S,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'R)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] 3-methylbutanoate |

InChI |

InChI=1S/C35H42O8/c1-16(2)12-23(37)41-22-14-18(4)24-21(36)13-17(3)25(24)28-26(22)35(31(39)43-28)15-34-11-10-32(35,6)29(34)27-20(8-9-33(34,7)40)19(5)30(38)42-27/h10-11,13,16,20,22,25-29,40H,5,8-9,12,14-15H2,1-4,6-7H3/t20-,22-,25-,26+,27-,28+,29-,32+,33+,34-,35+/m0/s1 |

InChI Key |

RAKYLPJLLBOHHN-CFTUDFFSSA-N |

Isomeric SMILES |

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)CC(C)C)[C@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |

Canonical SMILES |

CC1=C2C(C3C(C(C1)OC(=O)CC(C)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |

Origin of Product |

United States |

Chemical Synthesis and Biosynthetic Investigations of Arteminolides

Asymmetric Total Synthesis of Arteminolides

Elucidation of Synthetic Challenges and Methodological Advancements

The total synthesis of Arteminolides is a complex undertaking, primarily due to their elaborate structures. Arteminolides, such as Arteminolide C, are characterized by intricate caged tetracyclic frameworks, rendering them formidable targets for chemical synthesis nih.govresearchgate.net. A primary challenge lies in achieving high stereoselectivity throughout the synthetic route, ensuring the precise spatial arrangement of atoms critical for biological activity nih.gov.

The formation of the dimeric structure, characteristic of compounds like this compound C, often relies on challenging cycloaddition reactions. Specifically, the [4+2] cycloaddition between two monoguaiuanolide units is a key step in the proposed biogenesis and synthetic routes towards these dimeric sesquiterpenes d-nb.info. For example, the synthesis of this compound C necessitates the precursor Moxartenolide, which itself has remained an unsynthesized target d-nb.info.

To overcome these synthetic hurdles, researchers have explored various advanced methodologies:

Cycloaddition Strategies: Bioinspired approaches utilizing intramolecular [5+2] oxidopyrylium ion cycloaddition reactions with silicon tethers have been investigated for constructing key structural elements of the this compound scaffold acs.orgresearchgate.net. Furthermore, intramolecular Diels-Alder (IMDA) reactions are recognized as crucial for assembling the core structures of related sesquiterpenoids, offering valuable insights and strategies applicable to this compound synthesis nih.govresearchgate.net.

Biomimetic Approaches: Biomimetic strategies, including epoxidation-mediated lactonization, have proven effective in the construction of complex sesquiterpenoid skeletons, contributing to more streamlined synthetic pathways nih.govresearchgate.net.

Precursor Synthesis: Efforts have also focused on the synthesis of alleged precursors to Arteminolides, such as arglabin (B1666082) diene, to facilitate access to the target molecules acs.orgresearchgate.net.

Total Synthesis Campaigns: Comprehensive total synthesis efforts, often commencing from readily available starting materials like α-santonin, aim to provide reliable access to these complex natural products and establish robust synthetic routes nih.govresearchgate.netacs.org.

Semi-synthetic Approaches to this compound Analogues and Derivatives

Semi-synthetic approaches are instrumental in expanding the chemical diversity around natural products like Arteminolides, enabling the exploration of structure-activity relationships (SAR) and the development of analogues with potentially enhanced or modified biological properties nih.govnih.gov. While detailed semi-synthetic routes specifically targeting Arteminolides are less extensively documented in the literature compared to their artemisinin (B1665778) counterparts, the underlying principles remain highly relevant.

The creation of this compound analogues typically involves the chemical modification of the natural product scaffold or the utilization of readily available precursors. Research on related sesquiterpene lactones has indicated that the presence of an exocyclic double bond in this compound did not significantly impact its inhibitory activity, suggesting that modifications around this structural feature could be a viable strategy for analogue development researchgate.netresearchgate.net.

Drawing parallels from the extensive research on artemisinin derivatives, semi-synthesis from precursors like artemisinic acid has been a cornerstone for industrial production and analogue development frontiersin.orgrsc.org. These efforts have involved various chemical transformations to introduce new functional groups or alter existing ones, aiming to improve potency or pharmacokinetic profiles nih.gov. For example, the synthesis of piperazine-linked and C-10 carba-linked amino derivatives of artemisinin was pursued to enhance their accumulation in parasite vacuoles and boost antimalarial potency nih.gov. Such strategies provide a conceptual framework for how this compound analogues could be pursued through targeted chemical modifications of the natural product or its biosynthetic intermediates.

Compound List

this compound

this compound C

this compound A-D

Artemyriantholide D

Arglabin

Moxartenolide

Artatrovirenols A and B

Artemisinins

Artemether

Arteether (Artemotil)

Artemisinic acid

Dihydroartemisinic acid

Preclinical Biological Activities and Molecular Mechanisms of Arteminolides

In Vitro Pharmacological Investigations

The in vitro studies have provided substantial evidence for the multifaceted bioactivities of arteminolides, highlighting their potential as enzyme inhibitors, antiproliferative agents, and modulators of inflammatory pathways.

Enzyme Inhibition Studies: Farnesyl-Protein Transferase (FPTase)

Arteminolides have demonstrated potent inhibitory activity against Farnesyl-Protein Transferase (FPTase), a key enzyme involved in the post-translational modification (prenylation) of small GTPases like Ras. This modification is crucial for Ras protein function and its role in cell signaling pathways that regulate cell growth and differentiation. Aberrant Ras signaling is frequently implicated in cancer development. Arteminolides B, C, and D have been identified as new FPTase inhibitors, exhibiting IC50 values in the range of 0.7–1 μM acs.orgresearchgate.netnih.govcapes.gov.brfigshare.com. These findings suggest that arteminolides can interfere with the prenylation process, potentially disrupting oncogenic signaling pathways mediated by farnesylated proteins. Studies have also indicated that the exocyclic double bond of the sesquiterpene lactone structure does not significantly affect the inhibitory activity of arteminolides acs.orgnih.gov.

Table 3.1.1: Farnesyl-Protein Transferase (FPTase) Inhibition by Arteminolides

| Compound(s) | Target Enzyme | IC50 (μM) | Reference(s) |

| Arteminolides B-D | FPTase | 0.7–1.0 | acs.orgresearchgate.netnih.govcapes.gov.brfigshare.com |

Cellular Growth Modulation and Antiproliferative Effects in Cancer Cell Lines

Arteminolides have shown significant antiproliferative effects against various cancer cell lines, indicating their potential as cytotoxic or cytostatic agents. Studies have reported that arteminolides A-D inhibit tumor cell growth in a dose-dependent manner capes.gov.brnih.govkribb.re.krmdpi.com. While specific IC50 values for Arteminolide against all the listed cell lines (Molt-4, HL-60, SW620, HepG2, Huh7, SK-Hep-1) are not consistently reported in the provided literature, the general trend indicates a broad-spectrum antiproliferative activity. For instance, related compounds like dihydroartemisinin (B1670584) (DHA) have demonstrated selective cytotoxicity toward Molt-4 cells nih.gov, and Artemisinin (B1665778)/DHA combinations have shown antiproliferative effects on SW620 cells nih.gov. The mechanism often involves cell cycle arrest and modulation of key regulatory proteins nih.govnih.govmdpi.com.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production

Arteminolides exhibit notable anti-inflammatory properties, primarily through the modulation of key inflammatory mediators. Specifically, compounds including this compound B and D have demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values ranging from 1.46 to 6.16 μM nih.govcapes.gov.br. Similarly, these compounds have shown inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α) production in the same cellular model, with IC50 values reported between 3.19 and 27.76 μM nih.govcapes.gov.br. Artemisolide (ATM), a related compound, has also been shown to inhibit LPS-induced NO production and down-regulate NF-κB-dependent TNF-α expression by inhibiting IκB kinase beta (IKKβ) nih.gov. These findings suggest that arteminolides can suppress inflammatory responses by targeting critical signaling pathways like NF-κB.

Table 3.1.3: Anti-inflammatory Activity of Arteminolides in RAW 264.7 Cells

| Compound(s) | Target Mediators | IC50 (μM) for NO Production | IC50 (μM) for TNF-α Production | Reference(s) |

| Arteminolides B, D | NO | 1.46–6.16 | N/A | nih.govcapes.gov.br |

| Arteminolides B, D | TNF-α | N/A | 3.19–27.76 | nih.govcapes.gov.br |

| Artemisolide (ATM) | NO | 6.4 | N/A | nih.gov |

| Artemisolide (ATM) | TNF-α | N/A | N/A | nih.gov |

Antiviral Activities in Cellular Models

The provided literature search did not yield specific information regarding the antiviral activities of arteminolides in cellular models.

In Vivo Preclinical Efficacy Studies

Preclinical in vivo studies have provided evidence for the therapeutic potential of arteminolides, particularly in cancer models. Arteminolides A-D have been shown to inhibit tumor cell growth in a dose-dependent manner capes.gov.brnih.govkribb.re.krmdpi.com. Notably, this compound C has demonstrated efficacy in blocking the in vivo growth of human colon and lung tumor xenografts in nude mice without causing a loss of body weight capes.gov.brnih.govkribb.re.krmdpi.com. These findings highlight the potential of arteminolides to suppress tumor progression in a living organism, supporting their further investigation as anticancer agents.

Antitumor Efficacy in Murine Xenograft Models (e.g., Human Colon and Lung Tumor Xenografts, Lymphoma Models)

Arteminolides have shown direct efficacy in blocking the growth of human tumors when transplanted into animal models. Arteminolides A-D, isolated from the aerial parts of Artemisia, were found to inhibit tumor cell growth in a dose-dependent manner in in vitro assays capes.gov.br. Subsequent validation in mouse xenograft models confirmed their anti-tumor effects. Specifically, this compound C was demonstrated to block the in vivo growth of human colon and lung tumor xenografts in nude mice. Importantly, this effect was observed without causing a loss of body weight in the treated animals, suggesting a favorable tolerability profile within the context of these preclinical xenograft studies capes.gov.br.

Beyond Arteminolides, other artemisinin derivatives have also exhibited potent anti-tumor activity in various xenograft models. Artesunate (B1665782), for instance, has shown a marked inhibition of aggressive tumor growth in models of B-cell lymphoma nih.govnih.gov. Studies indicate that artesunate can induce potent growth suppression in a majority of B-cell lymphoma cell lines and significantly inhibit tumor progression in aggressive lymphoma xenograft models nih.govnih.gov. Furthermore, artemisinin derivatives, in general, have been shown to reduce tumor volume and progression in xenograft models across different cancer types nih.govnih.gov.

Comparative Efficacy in Animal Models

While direct comparative studies specifically for Arteminolides against other agents in animal models were not identified in the search results, comparative data exists for related artemisinin derivatives in lung cancer xenografts. These studies highlight the varying efficacy of different artemisinin-based compounds.

In non-small cell lung cancer (NSCLC) xenograft models using A549 and PC9 cell lines, Dried Leaf Artemisia extract (DLAe) and Artesunate (AS) were evaluated. In the A549 xenograft model, oral administration of AS inhibited relative tumor growth by 40%, while DLAe achieved a 50% inhibition compared to control groups. In the PC9 xenograft model, AS demonstrated no significant inhibitory effect on tumor growth, whereas DLAe achieved approximately 50% inhibition relative to controls nih.gov. These findings illustrate that different artemisinin derivatives can exhibit distinct efficacy profiles in specific cancer xenograft models.

Structure Activity Relationship Sar Studies of Arteminolides

Impact of Specific Substitutions on FPTase Inhibitory Activity

Studies on Arteminolides A-D, isolated from Artemisia argyi and Artemisia sylvatica, have provided insights into how structural variations affect FPTase inhibitory activity. Arteminolides A-D were found to be potent inhibitors of FPTase, exhibiting IC50 values in the range of 0.7–1.0 μM acs.orgresearchgate.netnih.govresearchgate.net. Specifically, Arteminolide A demonstrated an IC50 of 0.36 μM d-nb.infotandfonline.com. In contrast, regioisomers (compounds 5-7) isolated alongside Arteminolides A-D were found to be inactive, underscoring the critical importance of the precise three-dimensional arrangement of atoms and functional groups for FPTase inhibition acs.orgresearchgate.netresearchgate.net. Furthermore, the compound 8-acetylthis compound, a derivative with an acetyl substitution, also displayed FPTase inhibitory activity, with a reported of 3.75 (on a logarithmic scale) koreascience.kr. These findings highlight that specific substitutions and the correct structural configuration are key determinants of FPTase inhibitory potency.

Role of Stereochemistry and Chirality in Biological Response

Stereochemistry plays a pivotal role in the biological activity of many natural products, including sesquiterpene lactones nih.govmdpi.comnih.govuou.ac.inwikipedia.orglibretexts.org. For Arteminolides, a striking example demonstrating the impact of stereochemistry is the comparison between this compound A and its configurational isomer, Artenomaloide B koreascience.kr. This compound A exhibited potent FPTase inhibition with an IC50 of 0.36 μM, whereas Artenomaloide B showed significantly weaker inhibition, with an IC50 of 200 μM koreascience.kr. This substantial difference in activity between two compounds differing only in their stereochemical configuration strongly suggests that specific spatial arrangements are critical for optimal binding to the FPTase enzyme. Such stereospecificity is a common phenomenon in drug-target interactions, where different stereoisomers can exhibit vastly different potencies or even distinct biological effects nih.govlibretexts.org.

Comparative SAR with Related Sesquiterpene Lactones

Compound Name Table:

| Compound Name | Class/Type | Key Observation Related to SAR |

| This compound A | Sesquiterpene Lactone | Potent FPTase inhibitor (IC50 = 0.36 μM); Configurational isomer of Artenomaloide B. |

| This compound B | Sesquiterpene Lactone | Potent FPTase inhibitor (IC50 = 0.7–1.0 μM). |

| This compound C | Sesquiterpene Lactone | Potent FPTase inhibitor (IC50 = 0.7–1.0 μM); Blocked tumor xenograft growth in vivo. |

| This compound D | Sesquiterpene Lactone | Potent FPTase inhibitor (IC50 = 0.7–1.0 μM). |

| Artenomaloide B | Sesquiterpene Lactone | Weak FPTase inhibitor (IC50 = 200 μM); Configurational isomer of this compound A. |

| Regioisomers (5-7) | Sesquiterpene Lactone | Inactive as FPTase inhibitors. |

| 8-Acetylthis compound | Sesquiterpene Lactone | Exhibited FPTase inhibitory activity (). |

| Related SLs | Sesquiterpene Lactones | α-methylene-γ-lactone moiety often crucial for cytotoxic/anti-inflammatory activity. |

| Related SLs | Sesquiterpene Lactones | Exomethylene group can be important for other activities (e.g., antimalarial). |

Cellular and Molecular Targets and Signaling Pathways of Arteminolides

Targeting the Ras Signaling Pathway through FPTase Inhibition

Artemisinin (B1665778) and its derivatives have been shown to interfere with the Ras signaling pathway, a critical cascade that regulates cell proliferation and differentiation. nih.govplos.org The Ras protein requires post-translational modification, specifically farnesylation by the enzyme farnesyltransferase (FTase), to anchor to the cell membrane and become active. wikipedia.orgrsc.org Inhibition of this process is a key strategy in cancer therapy.

While not classic farnesyltransferase inhibitors (FTIs) in the way that peptidomimetic compounds are, artemisinins have been shown to significantly prevent Ras activation. plos.org Studies using Förster resonance energy transfer (FRET) imaging in living cancer cells demonstrated that both Dihydroartemisinin (B1670584) (DHA) and Artesunate (B1665782) (ARS) markedly prevent Ras activation induced by fetal bovine serum. plos.org This inhibitory effect on Ras activation suggests that artemisinins disrupt cell proliferation signals. plos.org Furthermore, combining artemisinin derivatives with farnesylthiosalicylic acid (FTS), a known Ras inhibitor, significantly enhances their cytotoxic effects on hepatocarcinoma cells, indicating a synergistic interaction targeting the Ras pathway. plos.org

| Compound | Cell Line | Effect on Ras Pathway | Research Finding |

| Dihydroartemisinin (DHA) | HepG2 (Hepatocarcinoma) | Inhibition of Ras activation | Significantly prevented FBS-induced Ras activation as measured by FRET imaging. plos.org |

| Artesunate (ARS) | HepG2 (Hepatocarcinoma) | Inhibition of Ras activation | Significantly prevented FBS-induced Ras activation as measured by FRET imaging. plos.org |

| Dihydroartemisinin (DHA) & Farnesylthiosalicylic acid (FTS) | Huh-7, HepG2 | Synergistic cytotoxicity | FTS pretreatment significantly enhanced DHA-induced apoptosis and cell death. plos.org |

| Artesunate (ARS) & Farnesylthiosalicylic acid (FTS) | Huh-7, HepG2 | Synergistic cytotoxicity | FTS pretreatment significantly enhanced ARS-induced apoptosis and cell death. plos.org |

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation. Artemisinin has demonstrated significant inhibitory effects on this pathway. nih.govmmv.org In cellular models, artemisinin inhibits the expression of an NF-κB reporter gene induced by Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.govmmv.org

The mechanism of inhibition involves several steps. Artemisinin prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. nih.govmmv.org This action keeps NF-κB sequestered in the cytoplasm and prevents the nuclear translocation of its active p65 subunit. nih.govmmv.org Furthermore, artemisinin impacts upstream signaling components by inhibiting the expression of adaptor proteins like TNF receptor-associated factor 2 (TRAF2) and receptor-interacting protein 1 (RIP1). nih.govmmv.org By suppressing the NF-κB pathway, artemisinin downregulates the expression of numerous target genes involved in inflammation, anti-apoptosis (e.g., c-IAP1, Bcl-2), proliferation (e.g., COX-2, cyclinD1), and angiogenesis (e.g., VEGF). nih.govmmv.org

| Target Molecule/Process | Effect of Artemisinin | Downstream Consequence |

| IκBα Phosphorylation/Degradation | Inhibition | NF-κB remains inactive in the cytoplasm. nih.govmmv.org |

| p65 Nuclear Translocation | Inhibition | Prevents binding of NF-κB to target gene promoters. nih.govmmv.org |

| TRAF2 and RIP1 Expression | Inhibition | Disrupts upstream signaling cascade leading to NF-κB activation. nih.govmmv.org |

| NF-κB Target Genes (e.g., VEGF, MMP-9, COX-2) | Downregulation | Inhibition of angiogenesis, invasion, and proliferation. nih.govmmv.org |

Interactions with Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (e.g., ERK1/2, p38)

Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/2, p38, and JNK pathways, are crucial for transducing extracellular signals into cellular responses like proliferation, stress response, and apoptosis. nih.govecnu.edu.cn Research has shown that artemisinin and its derivatives can modulate these pathways, although the effects can be context-dependent.

Studies have demonstrated that artemisinin significantly impairs the phosphorylation of p38 and ERK1/2 in response to inflammatory stimuli like TNF-α, while not affecting the phosphorylation of JNK. nih.govmmv.org The inhibition of p38 and ERK phosphorylation contributes to the anti-inflammatory and anti-angiogenic properties of artemisinin. nih.govolemiss.edu For instance, the downregulation of these kinases is associated with reduced expression of cell adhesion molecules and decreased leukocyte adhesion. pnas.org Conversely, in some cancer models, activation of the ROS–ERK/p38/JNK signaling cascade by derivatives like Dihydroartemisinin has been linked to enhanced sensitivity to chemotherapy.

| MAPK Component | Effect of Artemisinin/Derivatives | Cellular Context/Model | Outcome |

| p38 | Inhibition of phosphorylation | TNF-α-stimulated cells | Anti-inflammatory effect. nih.govmmv.org |

| ERK1/2 | Inhibition of phosphorylation | TNF-α-stimulated cells | Anti-inflammatory effect. nih.govmmv.org |

| JNK | No effect on phosphorylation | TNF-α-stimulated cells | Specificity in MAPK pathway modulation. nih.gov |

| ERK/p38/JNK | Activation | Cisplatin-resistant cancer cells (with Dihydroartemisinin) | Enhanced chemosensitivity. |

Mechanisms Involving Alterations in Cellular Redox Balance and Reactive Oxygen Species Production

A primary mechanism of action for artemisinin involves its unique endoperoxide bridge. nih.gov This bridge is cleaved in the presence of ferrous iron (Fe²⁺), which is abundant in malaria parasites due to hemoglobin digestion and also enriched in cancer cells with high metabolic rates. This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals.

These reactive species are potent alkylating agents that can damage a wide array of cellular biomolecules, including proteins, lipids, and nucleic acids, leading to widespread cellular stress and death. The generation of ROS disrupts the cellular redox balance, overwhelming the antioxidant defense systems of the cell. Studies have shown that treatment with artemisinin leads to a significant increase in intracellular ROS levels and can deplete endogenous antioxidants like glutathione (GSH). This induced oxidative stress is a key trigger for the subsequent induction of apoptosis and other cell death pathways.

| Parameter | Effect of Artemisinin | Method of Detection | Consequence |

| Intracellular ROS | Significant increase | DCFH-DA fluorescence assay | Oxidative damage to cellular components. |

| Superoxide (O₂⁻) Production | Increased | Fluorescence, EPR, LC-MS | Precursor to other ROS, cellular stress. |

| Glutathione (GSH) Levels | Decreased | Biochemical assays | Compromised antioxidant defense. |

| Mitochondrial Membrane Potential | Depolarization | JC-1 assay | Initiation of mitochondrial apoptosis pathway. |

Covalent Interactions with Cellular Nucleophiles, particularly Cysteine Sulfhydryl Groups in Proteins

The carbon-centered radicals generated from the activation of artemisinin are highly reactive and can form stable covalent bonds with cellular macromolecules. This promiscuous alkylating ability is a key feature of its cytotoxicity. An unbiased chemical proteomics approach using an alkyne-tagged artemisinin analogue identified 124 distinct protein targets in Plasmodium falciparum, indicating a broad spectrum of covalent interactions.

Among the amino acids, the sulfhydryl (thiol) group of cysteine is a particularly strong nucleophile and a preferential target for alkylation by artemisinin-derived radicals. nih.gov The formation of covalent adducts with cysteine residues can irreversibly inhibit the function of critical enzymes and proteins. nih.gov For example, artemisinins have been shown to form adducts with cysteine proteases, such as the falcipains in malaria parasites, thereby inhibiting their activity. nih.gov This modification of cysteine residues on proteins like the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) has also been proposed as a mechanism of action. nih.gov

| Target Type | Specific Example | Mechanism | Functional Impact |

| Cysteine Proteases | Falcipains | Covalent modification of active site cysteine. nih.gov | Inhibition of hemoglobin degradation. nih.gov |

| Calcium ATPase | PfATP6 (SERCA) | Alkylation of cysteine residues (e.g., C92, C1031). | Disruption of calcium homeostasis. |

| Multiple Proteins | 124 proteins identified in P. falciparum | Covalent binding via alkyne-tagged probe. | Widespread disruption of essential cellular processes. |

| Human Albumin | Thiol and amino moieties | Covalent modification. nih.gov | Formation of drug-protein adducts. nih.gov |

Influence on Cell Cycle Progression and Induction of Apoptosis

Artemisinin and its derivatives exert potent cytostatic and cytotoxic effects on cancer cells by interfering with cell cycle progression and inducing programmed cell death (apoptosis). wikipedia.org Numerous studies have reported that these compounds can induce cell cycle arrest, most commonly at the G0/G1 or S phase, thereby inhibiting cell proliferation. For example, in A-253 salivary gland tumor cells, artemisinin caused a dose-dependent arrest in the G0/G1 phase.

The induction of apoptosis is a hallmark of artemisinin's anticancer activity. rsc.org The process is often mediated through the intrinsic mitochondrial pathway. nih.gov This is evidenced by key apoptotic events such as the loss of mitochondrial membrane potential, the externalization of phosphatidylserine on the cell surface, and the activation of executioner caspases like caspase-3. nih.govrsc.org Artemisinin treatment has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, shifting the balance towards cell death. rsc.org

| Process | Cell Line/Model | Key Findings |

| Cell Cycle Arrest | A-253 (Salivary Gland Tumor) | Dose-dependent arrest in G0/G1 phase. |

| Cell Cycle Arrest | C6 (Glioma) | Arrest at S phase (low concentration) and G0/G1 phase (high concentration). rsc.org |

| Apoptosis Induction | Leishmania donovani | Externalization of phosphatidylserine, loss of mitochondrial membrane potential. nih.gov |

| Apoptosis Induction | C6 (Glioma) | Increased expression of Bax and cleaved Caspase-3; decreased Bcl-2. rsc.org |

| Apoptosis Induction | A-253 (Salivary Gland Tumor) | Dose-dependent increase in apoptotic cell population. |

Inhibition of Cell Adhesion Molecules (ICMs) and Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Artemisinin and its derivatives exhibit potent anti-angiogenic properties. olemiss.edu They have been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, which are the key steps in angiogenesis. A primary mechanism for this effect is the downregulation of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates angiogenesis. nih.govmmv.org By suppressing pathways like NF-κB, artemisinin reduces the expression of VEGF. nih.govmmv.org Some novel derivatives have also been shown to directly inhibit the VEGF receptor 2 (VEGFR2) kinase activity.

In addition to inhibiting angiogenesis, artemisinins can modulate the expression of intercellular adhesion molecules (ICMs). For example, artemisinin can downregulate the expression of ICAM-1 and VCAM-1 on endothelial cells, which are crucial for the adhesion and extravasation of leukocytes during inflammation and potentially for cancer cell metastasis. pnas.org This effect is linked to the inhibition of the NF-κB and MAPK signaling pathways. olemiss.edupnas.org

| Target/Process | Effect of Artemisinin/Derivatives | Underlying Mechanism |

| Angiogenesis | Inhibition of endothelial cell proliferation, migration, and tube formation. | Downregulation of VEGF expression; Inhibition of VEGFR2 signaling. nih.gov |

| VEGF Expression | Decreased | Inhibition of the NF-κB signaling pathway. nih.govmmv.org |

| VEGFR2 Kinase Activity | Direct inhibition by novel derivatives (e.g., FO8643). | Blocks downstream MAPK and PI3K/Akt signaling. |

| ICAM-1 and VCAM-1 | Downregulation on endothelial cells. pnas.org | Inhibition of p38 MAPK phosphorylation. pnas.org |

Analytical Methodologies for Arteminolide Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic techniques are fundamental for separating Arteminolide from complex mixtures, purifying it to a high degree, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)

HPLC, particularly RP-HPLC, is a cornerstone technique for the analysis of this compound. It allows for the separation of this compound from related compounds and impurities based on differences in their polarity and affinity for the stationary phase. RP-HPLC, commonly using C18 columns, employs a mobile phase typically consisting of acetonitrile (B52724) and water or buffer solutions nih.govmmv.orgsciencescholar.ussciencescholar.usanalis.com.mymdpi.com. These methods are vital for both analytical quantification and preparative isolation nih.govmmv.orgsciencescholar.ussciencescholar.usanalis.com.mymdpi.comnih.govnih.govnih.govmeasurlabs.com. For instance, RP-HPLC methods have been developed and validated for the estimation of artemisinin (B1665778) (a related compound often studied alongside this compound) in bulk drug, utilizing UV detection at specific wavelengths like 303 nm sciencescholar.ussciencescholar.us. LC-MS, combining HPLC with mass spectrometry, is also extensively used for identification and quantification, offering high sensitivity and specificity nih.govnih.govmeasurlabs.comfrontiersin.org.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC and its advanced counterpart, HPTLC, serve as rapid and cost-effective methods for preliminary screening, qualitative analysis, and monitoring purification processes taylorandfrancis.comslideshare.netresearchgate.netredalyc.orgresearchgate.netcsic.esmz-at.demdpi.comwaters.com. TLC can provide a quick assessment of sample composition and aid in identifying optimal conditions for preparative chromatography taylorandfrancis.comorganomation.com. HPTLC offers enhanced resolution, sensitivity, and automation, making it suitable for quantitative analysis and fingerprinting of complex mixtures, including natural product extracts researchgate.netmz-at.demdpi.com. HPTLC plates with silica (B1680970) gel are commonly used, often with fluorescent indicators for visualization under UV light mz-at.dewaters.com.

Preparative Chromatography for Compound Isolation

Preparative chromatography, including preparative HPLC and RP-HPLC, is employed when larger quantities of purified this compound are required for further studies, such as structure elucidation or bioassays nih.govnih.govlcms.czchromatographyonline.comphenomenex.blog. This technique allows for the isolation of target compounds from crude extracts or reaction mixtures with high purity lcms.czchromatographyonline.comphenomenex.blog. Strategies like large volume loading and focused gradients are utilized to increase loading capacity and improve separation efficiency, thereby reducing the number of runs and solvent consumption lcms.czchromatographyonline.com. The choice of stationary and mobile phases, as well as column temperature, are critical parameters optimized for effective isolation chromatographyonline.comphenomenex.blog.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for determining the precise chemical structure and confirming the identity of this compound.

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and LC-MS

Mass spectrometry, particularly when coupled with chromatography (LC-MS, LC-MS/MS) or employing high-resolution capabilities (HRESIMS), provides crucial data for identifying and characterizing this compound mmv.orgnih.govnih.govmeasurlabs.comfrontiersin.orgtaylorandfrancis.comintertek.comresearchgate.net. MS determines the molecular weight of the compound, and techniques like HRESIMS can provide accurate mass measurements, allowing for the determination of the elemental composition frontiersin.orgtaylorandfrancis.comintertek.comresearchgate.net. Tandem mass spectrometry (MS/MS) offers further structural information through fragmentation patterns nih.govmeasurlabs.comtaylorandfrancis.comintertek.com. LC-MS is widely used for the simultaneous detection, identification, and quantification of compounds in complex mixtures, offering high sensitivity and specificity mmv.orgnih.govnih.govmeasurlabs.comfrontiersin.orgtaylorandfrancis.com. HRESIMS is particularly valuable for confirming molecular formulas and identifying unknown compounds or impurities with high precision frontiersin.orgresearchgate.net.

Q & A

Q. What controls are essential in this compound synergy studies with chemotherapeutic agents?

Q. How can researchers mitigate batch-to-batch variability in this compound isolation for pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.